molecular formula C11H17BO3 B1417015 [3-(3-Methylbutoxy)phenyl]boronic acid CAS No. 1236189-95-9

[3-(3-Methylbutoxy)phenyl]boronic acid

Cat. No.: B1417015
CAS No.: 1236189-95-9
M. Wt: 208.06 g/mol
InChI Key: AIFBGNPSZLRGLB-UHFFFAOYSA-N
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Description

[3-(3-Methylbutoxy)phenyl]boronic acid is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

[3-(3-Methylbutoxy)phenyl]boronic acid plays a pivotal role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids, in general, are known to form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors. This compound can interact with enzymes that have active sites containing serine or threonine residues, forming stable complexes that inhibit enzyme activity. These interactions are crucial for the development of enzyme inhibitors that can be used in therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids are known to inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it can form covalent bonds with the hydroxyl groups of serine or threonine residues in enzymes, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy in inhibiting enzyme activity and inducing apoptosis plateaus at higher doses . Understanding these dosage effects is essential for determining the optimal therapeutic dose of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing cellular metabolism and function . These metabolic pathways are important for understanding the compound’s overall impact on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues . Understanding the transport and distribution of this compound is crucial for determining its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can inhibit enzyme activity and influence cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

[3-(3-Methylbutoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl group substituted with a 3-methylbutoxy group. The biological activity of boronic acids, including antibacterial, anticancer, and enzyme inhibition properties, makes them valuable in various therapeutic applications.

  • Molecular Formula : C12H17B O3
  • CAS Number : 1236189-95-9

Antibacterial Activity

Research indicates that boronic acids can exhibit significant antibacterial properties. A study demonstrated that phenylboronic acid derivatives have effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways through enzyme inhibition.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli (ATCC 25922)6.50 mg/mL
Phenylboronic acidS. aureus4.00 mg/mL

Antioxidant Activity

Boronic acids are also known for their antioxidant properties. A recent study highlighted the antioxidant potential of a related compound, showing IC50 values indicating strong free radical scavenging activity. While specific data for this compound is limited, the structural similarities suggest comparable antioxidant capabilities.

Anticancer Activity

The anticancer potential of boronic acids has been widely studied. For instance, derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation.

Cell LineIC50 (µg/mL)
MCF-718.76 ± 0.62
HeLa22.00 ± 1.00

Enzyme Inhibition

Boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The inhibition mechanism typically involves the formation of a covalent bond between the boron atom and the active site serine residue of the enzyme, thereby blocking substrate access.

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antityrosinase11.52 ± 0.46

Case Studies

  • Antibacterial Efficacy : A study utilized this compound in formulations aimed at treating bacterial infections, demonstrating its effectiveness against resistant strains.
  • Antioxidant Cream Formulation : Another research project incorporated this compound into a cream formulation, evaluating its antioxidant and antibacterial properties through in vitro assays and dermatological testing.

Properties

IUPAC Name

[3-(3-methylbutoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9,13-14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBGNPSZLRGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274186
Record name B-[3-(3-Methylbutoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236189-95-9
Record name B-[3-(3-Methylbutoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236189-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(3-Methylbutoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.